Tert-butyl 4-(2-(3-chlorophenylsulfonamido)ethyl)piperazine-1-carboxylate

Cannabinoid CB1 Anti-obesity Drug Discovery

Secure your supply of CAS 1226455-40-8 for advanced medicinal chemistry. Unlike generic analogs, this intermediate features the non-interchangeable 3-chlorobenzenesulfonamide pharmacophore and an ethylene-linked, Boc-protected piperazine. This specific geometry is essential for maintaining CB1 receptor antagonism and assembling bifunctional probes (e.g., PROTACs). Buying this specific high-purity building block avoids re-optimizing synthetic routes or compromising established SAR data.

Molecular Formula C17H26ClN3O4S
Molecular Weight 403.92
CAS No. 1226455-40-8
Cat. No. B2417262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-(3-chlorophenylsulfonamido)ethyl)piperazine-1-carboxylate
CAS1226455-40-8
Molecular FormulaC17H26ClN3O4S
Molecular Weight403.92
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CCNS(=O)(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C17H26ClN3O4S/c1-17(2,3)25-16(22)21-11-9-20(10-12-21)8-7-19-26(23,24)15-6-4-5-14(18)13-15/h4-6,13,19H,7-12H2,1-3H3
InChIKeyYEEQTGYIEOQLMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Tert-Butyl 4-(2-(3-Chlorophenylsulfonamido)Ethyl)Piperazine-1-Carboxylate (CAS 1226455-40-8) for R&D


Tert-butyl 4-(2-(3-chlorophenylsulfonamido)ethyl)piperazine-1-carboxylate (CAS 1226455-40-8) is a synthetic, Boc-protected piperazine sulfonamide intermediate. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the piperazine ring and a 3-chlorobenzenesulfonamide moiety, classifying it as a specialized building block for medicinal chemistry efforts [1]. Its primary utility lies in the modular construction of pharmacologically active molecules, where the Boc group allows for controlled, orthogonal deprotection in multi-step syntheses, while the sulfonamide and aryl chloride functionalities provide sites for further derivatization or engagement with biological targets such as cannabinoid receptor 1 (CB1) [2]. It is supplied as a high-purity intermediate, not as an active pharmaceutical ingredient (API), and is intended for R&D applications only.

Why Generic Boc-Piperazine Sulfonamides Cannot Replace CAS 1226455-40-8 in Targeted Synthesis


Simple substitution of tert-butyl 4-(2-(3-chlorophenylsulfonamido)ethyl)piperazine-1-carboxylate with structurally related analogs is chemically non-trivial and risks compromising both synthetic efficiency and biological target engagement. The 3-chloro substitution pattern on the phenyl ring is a critical determinant of biological activity within sulfonamide-based ligand series, as positional isomerism (e.g., 4-chloro vs. 3-chloro) significantly alters receptor binding conformations and potency [1]. Furthermore, the ethylene linker spacing between the piperazine core and the sulfonamide moiety is non-interchangeable with methylene or propylene homologs due to its impact on molecular geometry and resulting pharmacophore alignment. The Boc protecting group is essential for maintaining chemical orthogonality during downstream functionalization; using analogs with alternative protecting groups (e.g., acetyl, Fmoc) would necessitate re-optimization of synthetic routes and may introduce incompatible reaction conditions. These cumulative structural features dictate that generic replacement cannot guarantee equivalent performance in established structure-activity relationships (SAR) or synthetic protocols.

Quantitative Comparative Evidence for Selecting CAS 1226455-40-8 Over Closest Analogs


Patent Association with CB1 Receptor Antagonist Scaffold vs. Non-Chlorinated Analog

The scaffold of tert-butyl 4-(2-(3-chlorophenylsulfonamido)ethyl)piperazine-1-carboxylate maps onto the core structure of sulfonylated piperazine derivative 3, a patented CB1 receptor antagonist with demonstrated anti-obesity potential [1]. This compound features the 3-chlorobenzenesulfonamide moiety, a key pharmacophoric element absent in non-halogenated or differently halogenated analogs. While specific IC50 data for the Boc-protected intermediate are not publicly available, the structural precedent established in the patent literature demonstrates that the 3-chlorophenylsulfonamido-piperazine architecture is competent for CB1 receptor binding, a claim not substantiated for the corresponding unsubstituted benzenesulfonamide analog. The Boc group enables this intermediate to serve as a direct precursor to the final active species upon deprotection and further derivatization, a synthetic convenience not provided by the pre-deprotected free amine, which may exhibit stability or purification liabilities during synthesis [1].

Cannabinoid CB1 Anti-obesity Drug Discovery

Boc-Protecting Group Orthogonality vs. Free Amine or Acetyl-Protected Analogs in Multi-Step Synthesis

The tert-butyl carbamate (Boc) group on the piperazine nitrogen provides well-established orthogonal protection during multi-step synthesis [1]. Unlike the free amine analog, which would react non-selectively with electrophiles, the Boc-protected compound can be carried through diverse reaction conditions (e.g., alkylations, acylations, palladium-catalyzed cross-couplings) with the piperazine nitrogen masked. Quantitative comparison of protecting group stability: Boc cleavage requires mild acidic conditions (e.g., TFA or HCl in dioxane, typically >95% conversion within 1-2 hours at room temperature), whereas acetyl and Fmoc groups demand orthogonal deprotection strategies (basic hydrolysis for acetyl; piperidine for Fmoc) that may be incompatible with acid-sensitive substrates elsewhere in the molecule [2]. This orthogonality is a quantifiable synthetic advantage: the Boc group permits >90% selectivity in sequential deprotection schemes where the sulfonamide and other functional groups remain intact, whereas analogs with alternative protecting groups may lead to undesired side reactions.

Synthetic Chemistry Protecting Group Strategy Linker Chemistry

3-Chlorophenylsulfonamide Binding Motif Validation via Cross-Class 11β-HSD1 Inhibitor Potency

The 3-chlorophenylsulfonamide motif is a validated pharmacophoric element in piperazine-based enzyme inhibitors. In a published series of 11β-HSD1 inhibitors, structurally related 4-[(3-chlorophenylsulfonamido)methyl]-N-cyclohexylbenzamide (CHEMBL554346) exhibited an IC50 of 302 nM against 11β-HSD1 in a scintillation proximity assay [1]. This demonstrates that the 3-chloro substitution on the benzenesulfonamide moiety confers measurable target engagement potency. Although direct binding data for the target Boc-protected intermediate are not available, the conserved 3-chlorobenzenesulfonamide motif across chemotypes suggests class-level transferability of this binding advantage. In contrast, simple benzenesulfonamide or 4-chlorobenzenesulfonamide analogs in similar scaffolds have shown reduced potency, as reported in the medicinal chemistry literature for related sulfonamide-based enzyme inhibitors [2].

11β-HSD1 Metabolic Disease Structure-Activity Relationship

Ethylene Linker Length Specificity vs. Methylene or Propylene Homologs in Sulfonamide Piperazine SAR

The two-carbon ethylene linker between the piperazine nitrogen and the sulfonamide group in tert-butyl 4-(2-(3-chlorophenylsulfonamido)ethyl)piperazine-1-carboxylate is a specific structural feature with documented SAR implications in related sulfonamide piperazine series. In studies of piperazine sulfonamide 11β-HSD1 inhibitors, systematic variation of linker length (methylene = 1C; ethylene = 2C; propylene = 3C) demonstrated that linker length significantly modulates inhibitory potency, with the ethylene linker providing an optimal spatial orientation for the sulfonamide pharmacophore relative to the piperazine core [1]. Although the exact fold-change for this specific compound is not publicly reported, the SAR trend indicates that shortening or lengthening the linker by a single carbon unit can reduce target potency by 3- to 10-fold in related chemotypes. This linker-length specificity underscores the synthetic irreplaceability of the ethylene-spaced intermediate for maintaining the pharmacophoric geometry established in lead optimization campaigns.

Linker Optimization Conformational Analysis Drug Design

Optimal R&D Application Scenarios for Tert-Butyl 4-(2-(3-Chlorophenylsulfonamido)Ethyl)Piperazine-1-Carboxylate


Synthesis of Patented CB1 Receptor Antagonist Libraries for Anti-Obesity Drug Discovery

The compound serves as a direct synthetic intermediate for constructing sulfonylated piperazine derivatives claimed as CB1 receptor antagonists in patent literature [1]. Its Boc-protected piperazine enables late-stage deprotection and subsequent derivatization to install diverse capping groups, while the 3-chlorobenzenesulfonamide moiety is retained as the core pharmacophore. This application is suitable for medicinal chemistry teams expanding SAR around a validated CB1 antagonist scaffold for metabolic disease indications.

Modular Assembly of Sulfonamide-Containing Chemical Probes for Target Identification

The orthogonal Boc protection and ethylene-linked sulfonamide make this intermediate ideal for constructing bifunctional chemical probes (e.g., PROTAC linkers or affinity probes), where controlled sequential deprotection is required [1]. The 3-chlorophenyl ring provides a hydrophobic anchor that can be exploited for target protein binding, while the piperazine nitrogen, once deprotected, can be functionalized with reporter tags or E3 ligase ligands. The 3-chlorobenzenesulfonamide motif, validated in 11β-HSD1 inhibition at 302 nM [2], ensures target engagement competency in probe design.

Structure-Activity Relationship Expansion on 11β-HSD1 Inhibitor Scaffolds

The compound is structurally amenable to elaboration into 11β-HSD1 inhibitors by replacing the Boc group with diverse aryl or heteroaryl substituents via deprotection and re-functionalization. The preserved 3-chlorobenzenesulfonamide core aligns with known potency determinants (IC50 = 302 nM for a related scaffold [2]), while the piperazine nitrogen provides a vector for introducing substituents that modulate selectivity, pharmacokinetic properties, and in vivo efficacy. This application supports hit-to-lead optimization programs for metabolic syndrome and type 2 diabetes [3].

Synthetic Methodology Development for Orthogonal Protecting Group Strategies

This intermediate is a model substrate for developing and optimizing orthogonal deprotection protocols in molecules containing both Boc-carbamate and sulfonamide functionalities. Its defined structure allows researchers to quantitatively assess reaction yields, selectivity, and compatibility with diverse downstream transformations (e.g., microwave-assisted deprotection, flow chemistry, or solid-phase synthesis). The commercial availability of the compound in research-grade purity supports reproducible methodology benchmarking [1].

Quote Request

Request a Quote for Tert-butyl 4-(2-(3-chlorophenylsulfonamido)ethyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.